molecular formula C18H15NO3 B11834261 2,3-Dimethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one CAS No. 84245-29-4

2,3-Dimethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one

Cat. No.: B11834261
CAS No.: 84245-29-4
M. Wt: 293.3 g/mol
InChI Key: RIDMHKWAMSPCSO-UHFFFAOYSA-N
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Description

2,3-Dimethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one is a complex organic compound belonging to the class of isoindoloisoquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one can be achieved through several methods. One notable method involves the aerobic copper-catalyzed [3+2] annulation reaction of diarylamines with indoles . This reaction proceeds with broad substrate scope, good functional group tolerance, and high chemo-selectivity, making it a practical route for the synthesis of the desired product.

Another method involves the Rh(III)-catalyzed oxidative [4+1] cycloaddition of isoquinolones with diazoketoesters, followed by an in situ deacylation reaction . This method is particularly useful for the preparation of isoindoloisoquinoline derivatives, which can be easily converted into this compound via de-esterification.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the aforementioned synthetic routes can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as methoxy and isoindoloisoquinoline moieties.

Common Reagents and Conditions

Common reagents used in these reactions include copper catalysts, rhodium catalysts, and diazoketoesters . The reactions typically occur under aerobic conditions or in the presence of oxidizing agents.

Major Products

The major products formed from these reactions include various functionalized isoindoloisoquinoline derivatives, which can be further modified for specific applications in medicinal chemistry and materials science.

Scientific Research Applications

2,3-Dimethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one has several scientific research applications:

    Biology: The compound’s unique structural features make it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: The compound can be used in the development of advanced materials with unique properties, such as enhanced conductivity and stability.

Mechanism of Action

The mechanism of action of 2,3-Dimethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with key signaling pathways involved in cell growth and differentiation .

Comparison with Similar Compounds

2,3-Dimethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and structural arrangement, which confer distinct chemical and biological properties.

Properties

CAS No.

84245-29-4

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

2,3-dimethoxy-7H-isoindolo[2,1-b]isoquinolin-5-one

InChI

InChI=1S/C18H15NO3/c1-21-16-8-12-7-15-13-6-4-3-5-11(13)10-19(15)18(20)14(12)9-17(16)22-2/h3-9H,10H2,1-2H3

InChI Key

RIDMHKWAMSPCSO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=C3C4=CC=CC=C4CN3C2=O)OC

Origin of Product

United States

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